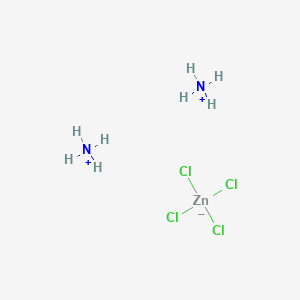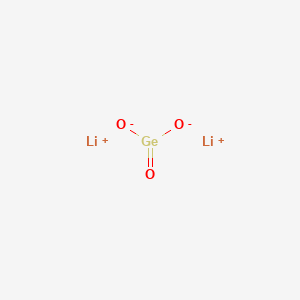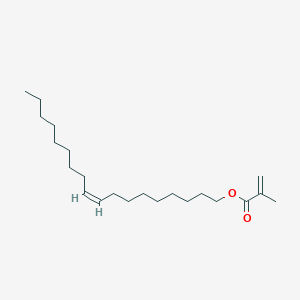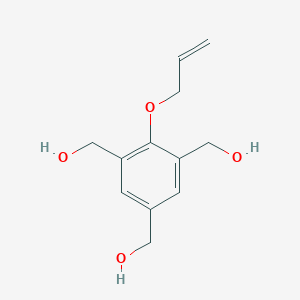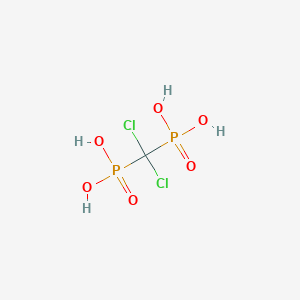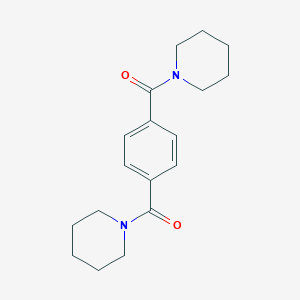
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as PIPER and is a heterocyclic organic compound that contains a six-membered ring with one nitrogen atom. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is not fully understood, but it is believed to act as a nucleophile in organic reactions. The piperidine ring in Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- can undergo nucleophilic attack on various electrophilic species, leading to the formation of new organic compounds. Furthermore, the carbonyl groups in Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- can act as hydrogen bond acceptors, leading to the formation of hydrogen bonds with other molecules.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-. However, studies have shown that it has low toxicity and is relatively non-toxic to cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is its versatility in organic synthesis. It can be used as a precursor in the synthesis of various organic compounds, and as a ligand in coordination chemistry. Furthermore, it has low toxicity and is relatively non-toxic to cells, making it a safe compound to work with in the laboratory. However, one of the limitations of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- is its high cost, which may limit its widespread use in scientific research.
Orientations Futures
There are several future directions for the study of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-. One potential area of research is the development of new synthetic methods for the production of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis-. This would help to reduce the cost of the compound and make it more accessible for scientific research. Another area of research is the investigation of the potential applications of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- as a fluorescent probe for the detection of metal ions. This could have potential applications in environmental monitoring and medical diagnostics. Additionally, the development of new applications of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- in material science and organic synthesis could lead to the development of new materials and compounds with unique properties.
Méthodes De Synthèse
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- can be synthesized through a variety of methods. One of the most common methods is the reaction of 1,4-phenylenediacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- with a yield of around 70-80%. Other methods include the reaction of diethyl malonate with piperidine, followed by decarboxylation and cyclization.
Applications De Recherche Scientifique
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- has been extensively studied for its potential applications in various fields of scientific research. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in coordination chemistry, and as a building block in the synthesis of dendrimers and polymers. Furthermore, Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- has been investigated for its potential applications as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Propriétés
Numéro CAS |
15088-30-9 |
|---|---|
Nom du produit |
Piperidine, 1,1'-(1,4-phenylenedicarbonyl)bis- |
Formule moléculaire |
C18H24N2O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
[4-(piperidine-1-carbonyl)phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H24N2O2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2 |
Clé InChI |
ZHHMFDCUOHNPTM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Autres numéros CAS |
15088-30-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



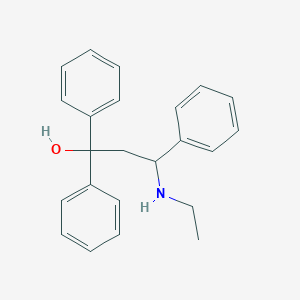
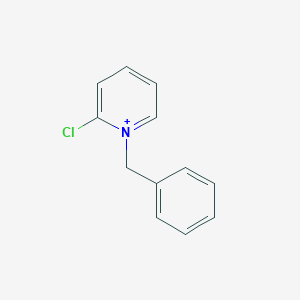
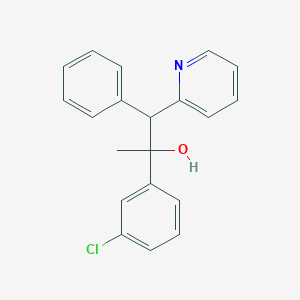


![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
